Di-fluoro ethylene carbonate
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Description
Di-fluoro ethylene carbonate is a useful research compound. Its molecular formula is C3H4F2O3 and its molecular weight is 126.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
carbonic acid;1,2-difluoroethene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2.CH2O3/c3-1-2-4;2-1(3)4/h1-2H;(H2,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGNOQUKCGLETL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)F.C(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorination of ethylene carbonate impact lithium ion (Li+) solvation and what are the downstream effects on battery performance?
A1: Increasing the degree of fluorination on ethylene carbonate weakens the interaction strength between the Li+ ions and the solvent molecules. [] This weaker ion-dipole interaction facilitates a faster desolvation rate for Li+ ions. In practical terms, a DFEC-based electrolyte exhibited a sixfold increase in ion desolvation rate at -20°C compared to a non-fluorinated EC-based electrolyte. [] This faster desolvation is crucial for improved low-temperature performance as it lowers the energy barrier for Li+ ions to move through the passivation layer, enhancing charge transfer and reducing the risk of lithium dendrite formation, a major cause of capacity loss in batteries. []
Q2: What is the significance of the high dielectric constant of DFEC in its application as a battery electrolyte solvent?
A2: A high dielectric constant, like that exhibited by DFEC and its less fluorinated counterparts (FEC and EC), is a desirable property for battery electrolyte solvents. [] A high dielectric constant indicates the solvent's ability to effectively dissolve and dissociate lithium salts into their constituent ions (Li+). This efficient ion dissociation leads to higher ionic conductivity within the electrolyte, facilitating better charge transport between the battery electrodes and ultimately contributing to improved battery performance. []
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